![molecular formula C11H13N3O5 B14227321 Methyl 2-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]propanoate CAS No. 539856-40-1](/img/structure/B14227321.png)
Methyl 2-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]propanoate is an organic compound with the molecular formula C11H13N3O5 This compound is characterized by the presence of a hydrazinylidene group attached to a methoxy-nitrophenyl ring and a propanoate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]propanoate typically involves the reaction of 2-methoxy-4-nitrophenylhydrazine with methyl 2-bromo-2-methylpropanoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]propanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The hydrazinylidene group can be oxidized to form corresponding azides or other derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOMe) or other nucleophiles in an appropriate solvent.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Azide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]propanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 2-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitrophenyl group is particularly important for its interaction with biological molecules, potentially leading to the inhibition of enzyme activity or modulation of receptor function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]acetate
- Ethyl 2-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]propanoate
- Methyl 2-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]butanoate
Uniqueness
Methyl 2-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methoxy and nitro groups on the phenyl ring, along with the hydrazinylidene and propanoate ester groups, makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
539856-40-1 |
|---|---|
Formule moléculaire |
C11H13N3O5 |
Poids moléculaire |
267.24 g/mol |
Nom IUPAC |
methyl 2-[(2-methoxy-4-nitrophenyl)hydrazinylidene]propanoate |
InChI |
InChI=1S/C11H13N3O5/c1-7(11(15)19-3)12-13-9-5-4-8(14(16)17)6-10(9)18-2/h4-6,13H,1-3H3 |
Clé InChI |
KFGZIAUVOSWIEC-UHFFFAOYSA-N |
SMILES canonique |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3'-Deoxy-3'-[(E)-(hydrazinylmethylidene)amino]-5-methyluridine](/img/structure/B14227238.png)
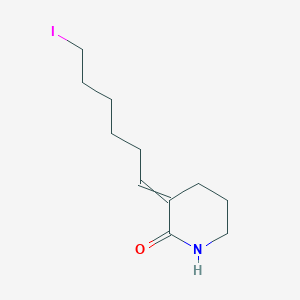
![10-[6-(2-Sulfanylethyl)naphthalen-2-yl]decane-1-thiol](/img/structure/B14227255.png)
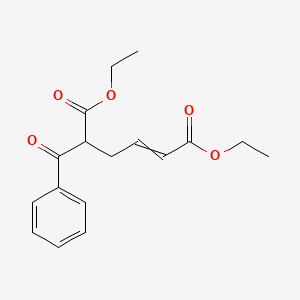
![4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-ethylbenzamide](/img/structure/B14227263.png)
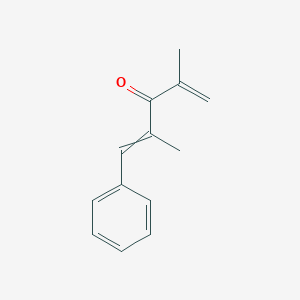
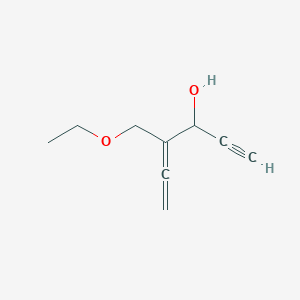
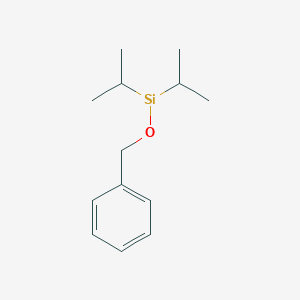
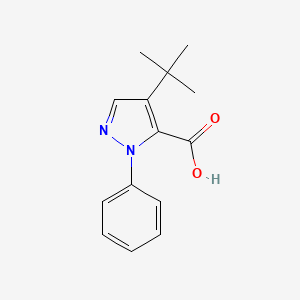
![2,5-Bis[2-(2-ethoxyethoxy)ethoxy]benzene-1,4-dicarbaldehyde](/img/structure/B14227307.png)
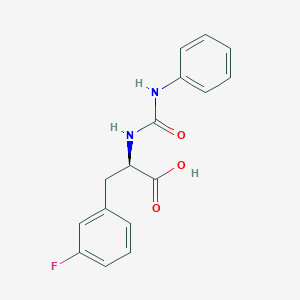
![Benzoic acid, 2-[[3-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]thio]-](/img/structure/B14227320.png)

![4-Ethenyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14227340.png)
